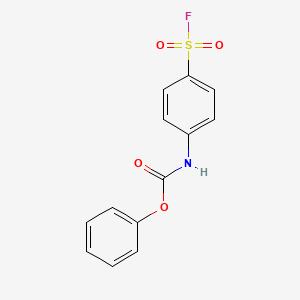

Phenyl (4-(fluorosulfonyl)phenyl)carbamate

Description

Contextualization of Carbamate (B1207046) and Fluorosulfonyl Functional Groups in Synthetic Research

The carbamate group, an amide-ester hybrid, is a cornerstone in various areas of chemical science. nih.gov Structurally, its resonance stabilization imparts significant chemical and proteolytic stability. nih.govacs.org This robustness has led to its widespread use as a protecting group for amines in peptide synthesis and complex molecule construction. nih.govmasterorganicchemistry.com Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are canonical examples, offering reliable protection under a range of conditions and selective removal, which is crucial for multi-step synthetic strategies. masterorganicchemistry.com Beyond protection, the carbamate linkage is a recognized peptide bond isostere, utilized in medicinal chemistry to enhance the metabolic stability and cell permeability of peptide-based drug candidates. nih.govacs.org

On the other hand, the aryl fluorosulfonyl group, and specifically the sulfonyl fluoride (B91410) moiety (-SO₂F), has emerged as a powerful tool in chemical biology and drug discovery. rsc.orgnih.gov Its significance lies in its unique reactivity profile. The sulfonyl fluoride group is relatively stable under physiological conditions but can act as a highly selective electrophile, reacting with nucleophilic residues on proteins. nih.gov This "tunable" reactivity has made it a favored "warhead" for developing covalent inhibitors and chemical probes to study protein function. nih.govnih.gov The sulfur(VI) fluoride exchange (SuFEx) reaction, a concept pioneered by Nobel laureate K. Barry Sharpless, has further elevated the status of sulfonyl fluorides, establishing them as reliable connectors in click chemistry for creating diverse molecular architectures. acs.org

The combination of a carbamate and a fluorosulfonyl group within a single molecule, as in Phenyl (4-(fluorosulfonyl)phenyl)carbamate, suggests a bifunctional reagent with potential applications ranging from building block in polymer synthesis to a specialized probe in chemical biology.

Overview of Research Trajectories in Carbamate and Fluorosulfonyl Chemistry

Research involving carbamates continues to evolve. While their role as protecting groups is well-established, significant efforts are now directed towards their application in medicinal chemistry and materials science. nih.govresearchgate.net In drug design, carbamates are integral to many approved therapeutic agents and are frequently incorporated as key pharmacophoric elements or as part of prodrug strategies to improve pharmacokinetic properties. nih.govnih.gov The synthesis of carbamates has also seen innovation, with new methods being developed that avoid hazardous reagents like phosgene (B1210022), instead utilizing greener alternatives such as carbon dioxide. researchgate.netnih.gov

The trajectory of fluorosulfonyl chemistry is strongly linked to the rise of covalent drugs and chemical proteomics. rsc.orgnih.gov Initially used as serine protease inhibitors, the scope of sulfonyl fluorides has expanded dramatically. Current research focuses on harnessing their context-dependent reactivity to target other nucleophilic amino acid residues like lysine (B10760008), tyrosine, and histidine, thereby broadening the range of proteins that can be covalently and selectively targeted. nih.govenamine.net The development of novel synthetic methods for introducing the -SO₂F group into complex molecules is an active area of investigation, aiming to make these valuable motifs more accessible to the broader scientific community. rsc.orgnih.gov Furthermore, the unique properties of fluorosulfonyl-containing compounds are being explored in materials science, particularly in the development of advanced electrolytes for lithium-ion batteries. researchgate.netacs.org

The hypothetical molecule, this compound, sits (B43327) at the intersection of these two rich fields of research. Its structure suggests a potential role as a linker molecule in SuFEx chemistry, a monomer for novel polyurethanes, or a scaffold for the design of targeted covalent inhibitors.

Properties and Synthesis of Related Structures

While specific data for this compound is sparse, its chemical characteristics can be inferred from analogous compounds.

| Property | Inferred Characteristic |

| Molecular Formula | C₁₃H₁₀FNO₄S epa.gov |

| Average Mass | 295.28 g/mol epa.gov |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents |

The synthesis of such a molecule would likely involve the reaction of 4-(fluorosulfonyl)aniline with phenyl chloroformate. nih.gov This is a standard method for carbamate formation, where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. nih.gov

Structure

3D Structure

Properties

CAS No. |

21315-97-9 |

|---|---|

Molecular Formula |

C13H10FNO4S |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

phenyl N-(4-fluorosulfonylphenyl)carbamate |

InChI |

InChI=1S/C13H10FNO4S/c14-20(17,18)12-8-6-10(7-9-12)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16) |

InChI Key |

FMLLPQGRQRAMCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Phenyl 4 Fluorosulfonyl Phenyl Carbamate and Its Analogs

Direct Synthetic Approaches to Phenyl (4-(fluorosulfonyl)phenyl)carbamate

Direct synthetic methods for the construction of the carbamate (B1207046) linkage in this compound are of primary importance for efficient and convergent synthesis. These approaches typically involve the formation of the carbamate bond as a key step in the synthetic sequence.

Exploration of Carbamic Acid Esterification Pathways

A fundamental and widely employed method for the synthesis of phenyl carbamates is through the esterification of a carbamic acid derivative. A common and effective pathway involves the reaction of an amine with a chloroformate. In the context of this compound, this would involve the reaction of 4-aminobenzenesulfonyl fluoride (B91410) with phenyl chloroformate. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. d-nb.info

The general procedure for this type of reaction involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and then adding the phenyl chloroformate, often at a reduced temperature to control the exothermic reaction. d-nb.info The base is added to facilitate the reaction and trap the HCl formed. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any salts, followed by drying and concentration to yield the desired phenyl carbamate.

The synthesis of the key precursors for this pathway is well-established. Phenyl chloroformate can be synthesized by the reaction of phenol (B47542) with phosgene (B1210022). rsc.orgacs.orgnih.gov 4-Aminobenzenesulfonyl fluoride is a commercially available reagent. thieme-connect.comthieme-connect.com

A related approach involves the reaction of phenyl isocyanate with an alcohol. While not a direct esterification of a carbamic acid, it leads to the formation of a carbamate. For the synthesis of this compound, this would necessitate the preparation of 4-(fluorosulfonyl)phenyl isocyanate.

Advanced Catalytic Methods for Carbamate Formation

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of C-N bonds, including the carbamate linkage. These methods offer advantages in terms of efficiency, substrate scope, and milder reaction conditions compared to traditional approaches.

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of N-aryl carbamates. One such method involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. acs.orgnih.govmit.eduorganic-chemistry.org This reaction proceeds through the in situ formation of an aryl isocyanate intermediate, which is then trapped by the alcohol to afford the corresponding carbamate. nih.govorganic-chemistry.org This one-pot method provides access to a wide range of aryl carbamates from readily available starting materials. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and broad substrate compatibility. nih.gov

Nickel-catalyzed amination of aryl carbamates has also been reported as a powerful method for the synthesis of more complex carbamate structures. rsc.org This methodology demonstrates a broad scope with respect to both the amine and the carbamate coupling partners. rsc.org

These catalytic approaches offer a promising alternative for the synthesis of this compound, particularly for the construction of analogs with diverse substitution patterns on the phenyl ring.

Synthesis of Precursors and Fluorosulfonyl Carbamate Building Blocks

Preparation and Utilization of Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC) as a Reagent

Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) has been developed as a stable, solid reagent that serves as a convenient surrogate for the highly reactive and corrosive chlorosulfonyl isocyanate (CSI) and fluorosulfonyl isocyanate (FSI). thieme-connect.comthieme-connect.com HFC is synthesized from the reaction of fluorosulfonyl isocyanate and hexafluoroisopropanol (HFIP). thieme-connect.com

This bench-stable white solid exhibits unique reactivity, allowing for a double ligation with amines under ambient conditions to directly produce sulfamoyl ureas. thieme-connect.comthieme-connect.com This reactivity profile makes HFC a valuable building block for the synthesis of complex molecules containing the sulfamoyl urea (B33335) moiety, which is structurally related to the fluorosulfonyl carbamate group. The stability and ease of handling of HFC offer significant advantages for laboratory-scale synthesis. thieme-connect.comthieme-connect.com

| Reagent | Chemical Formula | Physical State | Key Features |

| Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC) | C4H2F7NO3S | White Solid | Bench-stable, surrogate for CSI and FSI, reacts with amines to form sulfamoyl ureas. thieme-connect.comthieme-connect.com |

Development and Application of N-Fluoro-N-(fluorosulfonyl)carbamate (NFC) in Fluorination Reactions

N-Fluoro-N-(fluorosulfonyl)carbamate (NFC) is a novel N-fluorinated imide reagent that has been developed as a versatile tool for catalytic imidations. organic-chemistry.orgacs.orgnih.gov Unlike the commonly used N-fluorobenzenesulfonimide (NFSI), the imide moiety in NFC can act as a modular synthetic handle, allowing for one-step derivatization to amines, sulfonamides, and sulfamides. organic-chemistry.orgacs.org

NFC is synthesized by the fluorination of the corresponding carbamate precursor with fluorine gas. chemistryviews.org It has demonstrated superior reactivity compared to NFSI in copper-catalyzed imidations of benzene (B151609) derivatives and in the imidocyanation of aliphatic alkenes. organic-chemistry.orgacs.org This enhanced reactivity opens up new possibilities for the introduction of nitrogen-containing functional groups into a wide range of organic molecules. The development of NFC represents a significant advancement in the field of C-N bond formation and has potential applications in the synthesis of complex pharmaceutical and agrochemical compounds. organic-chemistry.org

| Reagent | Chemical Formula | Key Applications |

| N-Fluoro-N-(fluorosulfonyl)carbamate (NFC) | CH2F2NO4S | Catalytic imidation of arenes and alkenes, modular synthesis of amines, sulfonamides, and sulfamides. organic-chemistry.orgacs.org |

Convergent and Divergent Synthetic Strategies

The principles of convergent and divergent synthesis are central to the efficient construction of molecular libraries and the exploration of structure-activity relationships. A convergent synthesis involves the separate synthesis of key fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for the synthesis of complex molecules.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. This strategy is particularly useful for the rapid generation of a library of analogs for biological screening.

The synthesis of this compound and its analogs can benefit from both convergent and divergent approaches. For example, a convergent strategy could involve the synthesis of a variety of substituted 4-aminobenzenesulfonyl fluorides and their subsequent coupling with different phenyl chloroformates.

A divergent strategy could start from a common precursor, such as an aryl carbamate, which is then functionalized in a site-selective manner using different catalytic methods. The ability to control the selectivity of reactions is a key challenge and a major focus of research in this area. nih.gov The development of controllable and divergent synthetic methodologies allows for the efficient generation of diverse molecular architectures from common starting materials. nih.gov

Green Chemistry and Sustainable Synthetic Methodologies for Carbamate Derivatives

In recent years, the principles of green and sustainable chemistry have been increasingly applied to the synthesis of carbamate derivatives, aiming to reduce the environmental impact and improve the safety of chemical processes. These methodologies focus on the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.

One of the most significant advancements in the green synthesis of carbamates is the replacement of highly toxic phosgene and its derivatives. Carbon dioxide (CO₂), being an abundant, non-toxic, and renewable C1 source, has emerged as a promising alternative. The direct synthesis of carbamates from amines, alcohols, and CO₂ is a key area of research. nih.gov This approach, however, often requires high pressures and temperatures, and the development of efficient catalysts is crucial for its industrial viability.

Another sustainable strategy is the use of dimethyl carbonate (DMC) as a green reagent for carbamoylation. DMC is a non-toxic and biodegradable compound that can serve as a substitute for phosgene in the synthesis of carbamates. The reaction of an amine with DMC, often in the presence of a catalyst, yields the corresponding carbamate with methanol (B129727) as the only byproduct. This method avoids the use of hazardous materials and is considered an environmentally benign process.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of carbamate synthesis. For instance, an efficient and environmentally friendly protocol has been developed for synthesizing carbamates in a solvent-free manner. bohrium.com

Transesterification of existing carbamates with different alcohols represents another atom-economical and sustainable route. This method avoids the need for toxic starting materials and can be catalyzed by various catalysts, including metal-based and organocatalysts.

The application of these green principles to the synthesis of this compound could involve several modifications to the traditional synthetic route. For instance, instead of phenyl chloroformate, a greener alternative could be employed. One possibility is the use of diphenyl carbonate, which would react with 4-aminobenzenesulfonyl fluoride to yield the desired product and phenol as a byproduct.

Below is a table summarizing various synthetic methodologies for carbamates, highlighting their green chemistry aspects.

| Methodology | Reagents | Advantages | Disadvantages |

| Phosgene-based | Amine, Phenol, Phosgene | High reactivity, versatile | Highly toxic and corrosive reagent |

| CO₂-based | Amine, Phenol, CO₂ | Use of a renewable and non-toxic C1 source | Often requires high pressure and temperature |

| Dimethyl Carbonate (DMC) | Amine, Phenol, DMC | Non-toxic reagent, methanol as a benign byproduct | May require a catalyst and elevated temperatures |

| Solvent-free | Sodium cyanate, Phenol/alcohol, Trichloroacetic acid | Reduced waste, simplified workup | May not be suitable for all substrates |

| Transesterification | Existing carbamate, Alcohol | Atom-economical | Equilibrium-limited reaction |

Further research into catalytic systems, such as the use of ionic liquids or solid-supported catalysts, could lead to even more sustainable and efficient synthetic routes for this compound and its analogs. The development of one-pot syntheses and flow chemistry processes are also promising avenues for making the production of these valuable compounds more environmentally friendly.

Mechanistic Elucidation of Reactions Involving Phenyl 4 Fluorosulfonyl Phenyl Carbamate Scaffolds

Catalytic Reaction Pathways and Intermediates

Catalysis provides efficient and selective routes for the transformation of the Phenyl (4-(fluorosulfonyl)phenyl)carbamate scaffold. Palladium, organocatalysts, enzymes, and Lewis acids can all mediate distinct transformations at either the fluorosulfate (B1228806) or carbamate (B1207046) moiety.

The aryl fluorosulfate group within this compound serves as a powerful electrophilic partner in cross-coupling reactions, analogous to aryl halides and triflates. nih.gov Palladium-catalyzed Buchwald-Hartwig amination is a primary method for forming carbon-nitrogen bonds using this scaffold. wikipedia.orgacs.org

The generally accepted catalytic cycle for the Buchwald-Hartwig amination of an aryl fluorosulfate (Ar-OSO₂F) involves three key steps:

Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the C–O bond of the aryl fluorosulfate. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. Density functional theory studies on similar aryl sulfonates suggest a 5-membered neutral transition state is favored for C–OSO₂F activation. researchgate.net

Amine Coordination and Deprotonation : An amine molecule coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand, displacing the fluorosulfate anion and generating an arylpalladium amido intermediate.

Reductive Elimination : The final step is the reductive elimination from the arylpalladium amido complex, which forms the desired C–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov Reductive elimination can proceed from either a three-coordinate or four-coordinate palladium complex, though it is typically faster from the three-coordinate species. wikipedia.org

The choice of ligand is critical for the success of this transformation. Bulky, electron-rich phosphine ligands, such as biaryl phosphines, are often required to promote the oxidative addition and facilitate the reductive elimination step. mit.edu

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the C-O bond of the aryl fluorosulfate. | Aryl-Pd(II)-Fluorosulfate complex |

| 2. Amine Binding/Deprotonation | An amine binds to the Pd(II) center, followed by base-mediated deprotonation. | Aryl-Pd(II)-Amido complex |

| 3. Reductive Elimination | The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. | Arylamine product + Pd(0) catalyst |

This interactive table summarizes the key steps in the Palladium-catalyzed Buchwald-Hartwig amination of aryl fluorosulfates.

Organocatalysis: The synthesis of the aryl fluorosulfate portion of the molecule can be achieved via organocatalysis. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (B128534), and Hünig's base can efficiently catalyze the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction of sulfuryl fluoride (SO₂F₂) with phenols. chemrxiv.org The proposed mechanism involves the base first deprotonating the phenol (B47542) to generate a more nucleophilic phenolate (B1203915). This phenolate then attacks the SO₂F₂ to produce the aryl fluorosulfate, with the generated hydrogen fluoride (HF) being sequestered by molecular sieves or excess base. chemrxiv.org

Enzyme-Mediated Transformations: Lipases are versatile enzymes capable of catalyzing the formation of carbamate bonds under mild conditions. researchgate.net The catalytic mechanism for lipase-catalyzed carbamate synthesis involves the formation of an acyl-enzyme intermediate. nih.govmdpi.com The active site of most lipases contains a catalytic triad (B1167595) of serine, histidine, and aspartic or glutamic acid. mdpi.comnih.gov

The process can be described as follows:

Acyl-Enzyme Formation : The serine residue in the lipase's active site acts as a nucleophile, attacking an activated carbonyl compound (e.g., a vinyl carbonate) to form a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (e.g., acetaldehyde) and forming a stable acyl-enzyme intermediate.

Nucleophilic Attack by Amine : The amine substrate then enters the active site and its nitrogen atom performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

Product Release : This leads to the formation of a new tetrahedral intermediate, which subsequently breaks down to release the final carbamate product and regenerate the free enzyme. nih.gov

This enzymatic approach offers high selectivity and operates under environmentally benign conditions, making it an attractive method for synthesizing carbamate structures. researchgate.net

Lewis acids play a significant role in activating carbamates for further transformations, particularly N-acylation. semanticscholar.orgresearchgate.net Due to the reduced nucleophilicity of the nitrogen atom in a carbamate, activation is often necessary. semanticscholar.org A Lewis acid, such as Zinc(II) chloride (ZnCl₂), coordinates to the carbonyl oxygen of the carbamate group. semanticscholar.orgwikipedia.org

This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbamate susceptible to nucleophilic attack by an acylating agent, such as a carboxylic acid anhydride. The reaction proceeds to form an N-acyl carbamate. semanticscholar.org This strategy effectively overcomes the low reactivity of the carbamate nitrogen under acidic or neutral conditions. While strong acids can also promote such reactions, Lewis acid catalysis offers a milder and more practical alternative. semanticscholar.orgacs.org

| Catalyst Type | Role in Reaction | Relevant Moiety | Mechanistic Feature |

| Palladium Complexes | Catalyzes C-N bond formation | Aryl Fluorosulfate | Oxidative addition/Reductive elimination cycle wikipedia.org |

| Organic Bases (e.g., DBU) | Catalyzes SuFEx reaction | Phenol (precursor) | Phenol deprotonation to enhance nucleophilicity chemrxiv.org |

| Lipases | Catalyzes carbamate formation | Amine/Carbonate (precursors) | Acyl-enzyme intermediate formation nih.gov |

| Lewis Acids (e.g., ZnCl₂) | Activates carbamate for N-acylation | Carbamate | Coordination to carbonyl oxygen increases electrophilicity semanticscholar.org |

This interactive table compares the roles of different catalysts in reactions involving the this compound scaffold or its precursors.

Nucleophilic Substitution and Addition Reaction Mechanisms

Beyond catalytic pathways, the scaffold is reactive towards nucleophiles. The phenoxy group on the carbamate can act as a leaving group, and the fluorosulfate moiety is the key player in SuFEx click chemistry.

Phenyl carbamates, while generally stable, can undergo nucleophilic substitution where the phenoxy group acts as a leaving group. acs.org The reactivity is significantly influenced by the reaction conditions. Under basic conditions, the reaction often proceeds through an isocyanate intermediate. nih.gov

The mechanism involves the deprotonation of the carbamate N-H by a base. The resulting anion is unstable and eliminates the phenoxide leaving group to form a highly reactive isocyanate intermediate. This intermediate is then rapidly trapped by a nucleophile present in the reaction mixture, such as an amine (to form a urea) or water (to hydrolyze back to an amine via a carbamic acid). nih.gov The stability of the phenoxide anion makes it a competent leaving group in this elimination-addition pathway. Kinetic studies on related aryl N-phenylcarbamates with amines suggest a stepwise mechanism. nih.gov

The fluorosulfate group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction. nih.govsigmaaldrich.com The S-F bond in sulfur(VI) fluorides is characterized by high bond energy (around 80-90 kcal/mol) and thermodynamic stability, rendering it inert under many conditions. chem-station.combldpharm.com However, its latent reactivity can be unleashed by specific catalysts or activators. chem-station.comnih.gov

The SuFEx mechanism is a nucleophilic substitution at the hexavalent sulfur center. The key to activating the otherwise stable S-F bond is the facilitation of the fluoride ion's departure. nih.gov This is typically achieved through:

Proton or Silicon Reagents : Protons (H⁺) or silyl (B83357) electrophiles (R₃Si⁺) can activate the S-F bond. chem-station.com They interact with the fluoride, stabilizing it as it departs, for instance by forming the stable bifluoride ion ([F-H-F]⁻) or a strong Si-F bond. bldpharm.comnih.gov This stabilization suppresses the reverse reaction and drives the equilibrium forward. bldpharm.com

Base Catalysis : Tertiary amine bases (e.g., Et₃N, DBU) or N-heterocyclic carbenes can also catalyze the reaction, particularly with silyl-protected nucleophiles like silyl ethers. chemrxiv.orgnih.govacs.org The base is thought to activate the nucleophile or mediate the exchange process, although the exact mechanism is still under investigation. nih.gov

The reaction proceeds via a nucleophilic attack on the sulfur atom, likely through a hypervalent sulfur intermediate. nih.gov The incoming nucleophile (e.g., a phenoxide or an amine) attacks the electrophilic sulfur center, leading to the expulsion of the fluoride ion. The high chemoselectivity and functional group tolerance of SuFEx make it a robust tool for connecting molecular modules. chem-station.comnih.gov The reaction between an aryl fluorosulfate and a nucleophilic fluoride source has been studied, and kinetic analysis supports the proposed exchange mechanism. nih.gov

Radical-Mediated Reaction Pathways in Fluorosulfonyl Chemistry

The field of fluorosulfonyl chemistry has been significantly advanced by the exploration of radical-mediated reaction pathways. These strategies offer a powerful and direct approach for the synthesis of sulfonyl fluorides, which are crucial components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, drug discovery, and materials science. thieme-connect.comrsc.org The central reactive species in these pathways is the fluorosulfonyl radical (FSO₂•), a highly active but often unstable intermediate. thieme-connect.comnih.gov Consequently, a major focus of research has been the development of efficient methods to generate this radical from stable precursors under mild conditions. thieme-connect.comresearchgate.net

Direct fluorosulfonylation utilizing the FSO₂• radical has emerged as a more concise and efficient alternative to traditional methods, which often require harsh conditions or multi-step syntheses. rsc.orgnih.gov The advancement of photoredox catalysis has been particularly instrumental, enabling the generation of fluorosulfonyl radicals under visible light and at ambient temperatures, thereby expanding the scope and functional group tolerance of these transformations. nih.govresearchgate.net

Detailed Research Findings

Recent research has illuminated various methods for generating the FSO₂• radical and its subsequent application in organic synthesis. The development of novel radical precursors has been a key driver of progress in this area.

Table 1: Precursors for the Generation of Fluorosulfonyl Radical (FSO₂•)

| Precursor Type | Example(s) | Generation Method | Key Characteristics |

| Sulfuryl Halides | Sulfuryl chlorofluoride (FSO₂Cl) | Photoredox Catalysis | A readily available and effective source for the radical fluorosulfonylation of alkenes and alkynes. nih.govnih.govresearchgate.net |

| Benzimidazolium Salts | 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Photoredox Catalysis | Solid, redox-active reagents that enable radical hydro-fluorosulfonylation of alkenes. thieme-connect.comresearchgate.net |

| Alkynylsulfonyl Fluorides | N/A | Radical Trapping | Serve as bifunctional reagents, acting as both FSO₂• radical precursors and trapping agents. thieme-connect.comnih.gov |

| Sulfamoyl Fluorides | (Diarylmethylene)sulfamoyl Fluorides | N/A | Explored as a source for generating fluorosulfonyl radicals. thieme-connect.com |

| Vinyl Fluorosulfates | N/A | N/A | Investigated as potential precursors for the FSO₂• radical. thieme-connect.com |

The application of these precursors in radical reactions has led to the development of novel methods for creating complex molecules containing the valuable sulfonyl fluoride motif.

One of the first major breakthroughs was the development of a radical fluorosulfonylation of alkenes using FSO₂Cl as the radical source under photoredox conditions. nih.gov This approach provided a new and general method for accessing alkenyl sulfonyl fluorides, including structures that were difficult to synthesize using previous methods. nih.gov The methodology was even extended to the late-stage functionalization of natural products, highlighting its utility and broad applicability. nih.gov

Further research has focused on expanding the types of radical transformations possible. For instance, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed. nih.gov This process uses alkynyl sulfonyl fluorides as bifunctional reagents that serve as both the FSO₂• radical precursor and a radical trapping agent, leading to the formation of β-alkynyl-fluorosulfonylalkanes. nih.gov These products can be further diversified using SuFEx click chemistry. nih.gov

The versatility of radical fluorosulfonylation is also demonstrated in the vicinal addition of both a fluorosulfonyl group and a trifluoromethyl group to aryl alkyl alkynes. nih.gov This method allows for the construction of highly functionalized tetrasubstituted alkenes, demonstrating excellent functional group compatibility and potential for late-stage modification of drug molecules. nih.gov

Table 2: Selected Radical-Mediated Fluorosulfonylation Reactions

| Reaction Type | Substrate | FSO₂• Source | Key Finding |

| Radical Fluorosulfonylation of Alkenes | Alkenes | FSO₂Cl | Provides general access to alkenyl sulfonyl fluorides under mild photoredox conditions. nih.gov |

| Radical Hydro-fluorosulfonylation | Alkenes | FABI salts | Enabled by redox-active 1-fluorosulfonyl 2-aryl benzoimidazolium salts. researchgate.net |

| Vicinal Addition | Aryl Alkyl Alkynes | Allylsulfonic acid derivatives (via CF₃ radical addition and β-fragmentation) | Achieves vicinal addition of fluorosulfonyl and trifluoromethyl groups to form tetra-substituted alkenes. nih.gov |

| 1,2-Difunctionalization | Unactivated Alkenes | Alkynyl Sulfonyl Fluorides | A transition-metal-free method to access β-alkynyl-fluorosulfonylalkanes. nih.gov |

| 1-Fluorosulfonyl-2-heteroarylation | Alkenes | N/A | Allows access to SO₂F-containing quinoxalin-2(1H)-ones, a critical motif in bioactive molecules. researchgate.net |

Mechanistic studies suggest these transformations proceed through the initial generation of the FSO₂• radical, which then adds to an unsaturated substrate like an alkene or alkyne. nih.gov The resulting carbon-centered radical is then trapped or undergoes further reaction to yield the final functionalized sulfonyl fluoride product. nih.gov The continued development of new radical precursors and reaction conditions is poised to further expand the synthetic utility of these powerful pathways.

Reactivity Profiles and Advanced Derivatization Strategies of Phenyl 4 Fluorosulfonyl Phenyl Carbamate

Chemoselective Functionalization of the Fluorosulfonyl Moiety

The fluorosulfonyl group (-SO₂F) is a highly reactive electrophilic moiety that can undergo selective nucleophilic substitution at the sulfur atom. This reactivity allows for the introduction of a wide array of functional groups, transforming the fluorosulfonyl group into sulfonamides, sulfonic esters, and other sulfur-containing compounds. The chemoselectivity of these reactions is generally high, as the fluorosulfonyl group is often more susceptible to nucleophilic attack than the carbamate (B1207046) or the aromatic rings under specific conditions.

One of the most common transformations of the fluorosulfonyl group is its reaction with primary or secondary amines to form sulfonamides. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrofluoric acid byproduct. The choice of amine allows for the introduction of diverse functionalities, which can be tailored for specific applications in medicinal chemistry and materials science.

Table 1: Examples of Nucleophilic Substitution Reactions at the Fluorosulfonyl Moiety

| Nucleophile | Reagent Example | Product Functional Group |

| Primary Amine | R-NH₂ | N-substituted Sulfonamide |

| Secondary Amine | R₂NH | N,N-disubstituted Sulfonamide |

| Alcohol | R-OH | Sulfonic Ester |

| Phenol (B47542) | Ar-OH | Aryl Sulfonic Ester |

The reactivity of the fluorosulfonyl group can be modulated by the electronic properties of the aromatic ring to which it is attached. The electron-withdrawing nature of the carbamate group can influence the electrophilicity of the sulfur atom, potentially affecting reaction rates with various nucleophiles.

Carbamate Cleavage and Rearrangement Reactions in Synthetic Sequences

The carbamate linkage in Phenyl (4-(fluorosulfonyl)phenyl)carbamate can be cleaved under various conditions, providing a route to either the corresponding aniline (B41778) or phenol derivatives. The stability of the carbamate is dependent on the reaction medium, and its cleavage can be achieved under acidic, basic, or reductive conditions.

Basic hydrolysis of phenyl carbamates can proceed through different mechanisms depending on the substitution at the nitrogen atom. For N-unsubstituted or N-monosubstituted carbamates, an E1cb-type mechanism involving the in situ formation of an isocyanate intermediate is often proposed. nih.gov For N,N-disubstituted carbamates, the cleavage is more likely to occur via a BAc2 mechanism. nih.gov

A notable rearrangement reaction involving aryl carbamates is the Snieckus-Fries rearrangement. nih.gov This reaction typically involves the ortho-lithiation of an aryl carbamate followed by an intramolecular migration of the carbamoyl (B1232498) group to the adjacent position on the aromatic ring, yielding an ortho-acylated phenol upon workup. nih.gov This transformation is a powerful tool for the regioselective functionalization of aromatic rings.

Table 2: Conditions for Carbamate Cleavage

| Condition | Reagents | Products |

| Basic Hydrolysis | NaOH, H₂O | 4-Aminophenylsulfonyl fluoride (B91410), Phenol, CO₂ |

| Acidic Hydrolysis | HCl, H₂O | 4-Aminophenylsulfonyl fluoride, Phenol, CO₂ |

| Reductive Cleavage | Schwartz reagent | Phenol |

Proximity-Induced Chemical Transformations Leveraging Carbamate Functionality

The carbamate group can act as a directing group in various chemical transformations, facilitating reactions at specific positions due to proximity effects. One such example is the directed ortho-metalation (DoM) reaction, where the carbonyl oxygen of the carbamate coordinates to a strong base, such as an organolithium reagent, directing deprotonation to the adjacent ortho position on the aromatic ring. This generates a reactive organometallic intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents with high regioselectivity.

These complex-induced proximity effects are highly dependent on the geometry and conformational flexibility of the substrate. The ability of the carbamate's carbonyl group to pre-organize the metalating agent near the target C-H bond is crucial for the efficiency and selectivity of the reaction.

Electrophilic and Nucleophilic Reactions on the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution due to the electronic nature of their respective substituents.

The phenyl ring attached to the oxygen of the carbamate is activated towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen atom. This directs incoming electrophiles primarily to the ortho and para positions. Conversely, the phenyl ring bearing the fluorosulfonyl and carbamate groups is deactivated towards electrophilic substitution because both of these groups are electron-withdrawing.

In contrast, the deactivated aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org For an SNAr reaction to occur, a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov In this compound, if a suitable leaving group were present on the fluorosulfonyl-substituted ring, the strong electron-withdrawing nature of the -SO₂F group would facilitate nucleophilic attack.

Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions

| Ring System | Substituents | Predicted Reactivity | Major Products |

| Phenyl Ring | -O-C(=O)NH- | Activated for EAS | Ortho- and Para-substituted |

| (4-(fluorosulfonyl)phenyl) Ring | -NH-C(=O)O-Ph, -SO₂F | Deactivated for EAS, Activated for SNAr (with leaving group) | Meta-substituted (EAS), Ortho/Para to EWG (SNAr) |

Transformations to Sulfamoyl Ureas and Other Nitrogen-Containing Heterocycles

The reactivity of both the fluorosulfonyl and carbamate moieties can be harnessed to synthesize a variety of nitrogen-containing heterocycles. For instance, the reaction of the fluorosulfonyl group with amines can be the first step in a sequence to build more complex heterocyclic systems.

A significant transformation is the conversion to sulfamoyl ureas. This can be envisioned through a multi-step process where the fluorosulfonyl group is first converted to a sulfonamide, and subsequent manipulation of the carbamate and the newly introduced sulfonamide can lead to the formation of a sulfamoyl urea (B33335) structure. The synthesis of nitrogen-containing heterocycles is a vast field, and the specific pathways from this compound would depend on the targeted heterocyclic system and the chosen synthetic strategy. mdpi.comnih.govekb.eg

Advanced Spectroscopic and Structural Elucidation Techniques for Phenyl 4 Fluorosulfonyl Phenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Phenyl (4-(fluorosulfonyl)phenyl)carbamate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity.

One-dimensional NMR provides foundational information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the carbamate (B1207046) linkage. The protons on the phenyl ring attached to the oxygen will likely appear as a complex multiplet between 7.0 and 7.5 ppm. The protons on the 4-(fluorosulfonyl)phenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, likely in the range of 7.5 to 8.2 ppm. The N-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically appears downfield (>8.5 ppm).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The carbamate carbonyl carbon is anticipated to have a chemical shift in the range of 150-155 ppm. reddit.com Aromatic carbons typically resonate between 115 and 160 ppm. oregonstate.edu The carbon atom directly bonded to the fluorine of the sulfonyl fluoride (B91410) group will exhibit a characteristic splitting due to one-bond ¹³C-¹⁹F coupling (¹JCF), which can be over 300 Hz. blogspot.com Carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. blogspot.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. alfa-chemistry.comhuji.ac.il The spectrum of this compound is expected to show a single, sharp resonance corresponding to the fluorine atom of the sulfonyl fluoride (-SO₂F) group. The chemical shift of fluorine on an aromatic sulfonyl fluoride group (Ar-SO₂F) is distinct and helps confirm the presence of this functionality. ucsb.edunih.gov While the exact shift depends on the reference standard, it provides a unique fingerprint for the molecule. alfa-chemistry.comresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings Predicted values based on typical ranges for the functional groups present.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) | Assignment |

| ¹H | >8.5 | br s | - | N-H |

| ¹H | 7.8 - 8.2 | d | ~8-9 Hz | Protons ortho to -SO₂F |

| ¹H | 7.5 - 7.8 | d | ~8-9 Hz | Protons ortho to -NH- |

| ¹H | 7.0 - 7.5 | m | - | Phenyl group protons |

| ¹³C | 150 - 155 | s | - | C =O (carbamate) |

| ¹³C | 115 - 160 | d | ¹JCF, ²JCF, ³JCF | Aromatic C 's |

| ¹⁹F | Varies | s | - | -SO₂F |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the unambiguous assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It is used to definitively assign the ¹³C signals for all protonated carbons in the two aromatic rings by linking them to their already-assigned proton signals.

The N-H proton to the carbamate carbonyl carbon.

Protons on the phenyl ring to the carbamate carbonyl carbon.

Protons on the 4-(fluorosulfonyl)phenyl ring to the carbon bearing the sulfonyl fluoride group.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides evidence for its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) can reveal structural motifs. hpst.cz

Key predicted fragmentation pathways for this compound include:

Cleavage of the ester C-O bond, yielding a phenoxy radical/cation and a [M-OPh]+ fragment.

Cleavage of the amide N-C bond.

Loss of the fluorosulfonyl group (-SO₂F) or related fragments like SO₂ or F.

A characteristic fragmentation for many carbamates involves cleavage to form an isocyanate intermediate. nih.govresearchgate.net

Table 2: Predicted Major Mass Spectral Fragments

| m/z (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

| 297 | [C₁₃H₁₀FNO₄S]⁺ | Molecular Ion (M⁺) |

| 204 | [C₇H₅FNO₂S]⁺ | Loss of phenoxy radical (•OC₆H₅) |

| 173 | [C₆H₄NSO₂F]⁺ | Loss of phenyl formate |

| 93 | [C₆H₅O]⁺ | Phenyl-O⁺ fragment |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The infrared spectrum is expected to show strong, characteristic absorption bands. The N-H stretch of the secondary amide within the carbamate group should appear as a sharp band around 3300 cm⁻¹. The C=O stretch of the carbamate is expected as a very strong band in the 1700-1730 cm⁻¹ region. mdpi.comresearchgate.net The sulfonyl group (-SO₂-) will exhibit strong asymmetric and symmetric stretching bands, typically near 1370-1400 cm⁻¹ and 1180-1200 cm⁻¹, respectively. The S-F stretch from the sulfonyl fluoride group is expected around 800-900 cm⁻¹. nist.gov Aromatic C-H and C=C stretching vibrations will also be present.

FT-Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and aromatic systems. tandfonline.comspiedigitallibrary.org The aromatic ring breathing modes are often strong in the Raman spectrum. bitp.kiev.uaaip.org Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 3: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching |

| 1700 - 1730 | C=O (Carbamate) | Stretching |

| 1370 - 1400 | S=O | Asymmetric Stretching |

| 1180 - 1200 | S=O | Symmetric Stretching |

| 1200 - 1250 | C-O (Ester) | Stretching |

| 800 - 900 | S-F | Stretching |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and conformational details. While specific data for the title compound is not available, analysis of closely related structures, such as Phenyl N-(4-fluorophenyl)carbamate, allows for a reliable prediction of its structural features. nih.gov

The structure is expected to be non-planar. The dihedral angle between the two phenyl rings is likely to be significant, typically between 50° and 70°, to minimize steric hindrance. nih.govnih.gov The carbamate linker itself will have a specific geometry. In the solid state, intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule are highly probable, leading to the formation of chains or more complex networks that stabilize the crystal lattice. nih.govnih.gov

Table 4: Expected Crystallographic Parameters (based on an analogous structure)

| Parameter | Expected Value/System |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c |

| Dihedral Angle (Ring A/Ring B) | 50 - 70° |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bonding |

Gas Chromatographic Analysis for Purity and Elution Characteristics

Gas chromatography (GC) is a powerful technique for separating volatile compounds and assessing the purity of a sample. azom.com Given its aromatic nature and multiple polar functional groups (carbamate, sulfonyl fluoride), this compound is a polar compound with a likely high boiling point.

For successful GC analysis, a high-temperature, polar stationary phase capillary column would be required to achieve good peak shape and resolution. labrulez.com A suitable phase might be a polyethylene (B3416737) glycol (WAX) or a high-percentage cyanopropyl-substituted polysiloxane column. The elution time will depend on the specific conditions (temperature program, carrier gas flow rate, column length), but its retention will be longer than less polar compounds of similar molecular weight due to strong interactions with a polar stationary phase. orgchemboulder.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Table 5: Suggested Gas Chromatography Conditions

| Parameter | Suggested Condition | Rationale |

| Column Type | Capillary | High resolution |

| Stationary Phase | Polar (e.g., WAX, high % cyanopropyl) | To interact with the polar analyte and provide good peak shape. |

| Injector Temperature | 250 - 300 °C | To ensure complete and rapid volatilization. |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C) | To elute a high-boiling point compound. |

| Detector | FID or MS | FID for general purity; MS for confirmation of identity. |

Computational Chemistry and Theoretical Investigations of Phenyl 4 Fluorosulfonyl Phenyl Carbamate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In molecules similar to Phenyl (4-(fluorosulfonyl)phenyl)carbamate, the HOMO is often distributed over the electron-rich phenyl rings, while the LUMO tends to be localized on electron-withdrawing moieties. researchgate.netresearchgate.net For the title compound, it is expected that the HOMO would be located primarily on the phenylcarbamate portion, whereas the LUMO would be concentrated around the electron-deficient fluorosulfonylphenyl group. This separation of frontier orbitals dictates the molecule's charge transfer characteristics.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table presents illustrative data based on typical values for similar organic molecules, as specific experimental or computational results for the title compound are not publicly available.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -7.25 |

| LUMO Energy (ELUMO) | -1.90 |

| Energy Gap (ΔE) | 5.35 |

A relatively large energy gap, as shown in the hypothetical data, would suggest high kinetic stability for the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP map uses a color scale to represent different potential values on the molecule's surface. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, an MEP map would likely reveal the following features:

Negative Potential: The most electron-rich areas would be localized around the highly electronegative oxygen atoms of the carbamate (B1207046) (C=O) and sulfonyl (SO₂) groups, as well as the nitrogen atom of the carbamate linkage. These sites represent the most probable centers for interaction with electrophiles. mdpi.comnih.gov

Positive Potential: Electron-deficient regions would be expected around the hydrogen atoms and, significantly, on the sulfur atom of the fluorosulfonyl group, which is bonded to three highly electronegative atoms (two oxygens and one fluorine). This makes the sulfur atom a primary site for nucleophilic attack.

The MEP analysis thus provides a clear, qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical behavior. mdpi.com

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantitatively assess a molecule's stability and reactivity. These descriptors, derived within the framework of DFT, provide a conceptual basis for understanding chemical behavior. nih.gov

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table presents illustrative data calculated from the hypothetical FMO energies in Table 1.

| Descriptor | Definition | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.675 |

| Chemical Softness (S) | 1 / η | 0.374 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.575 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.903 |

These calculated descriptors would collectively suggest that this compound is a relatively stable (hard) molecule but also a potent electrophile, primarily due to the influence of the fluorosulfonyl group.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states. mdpi.comresearchgate.net By mapping the potential energy surface of a reaction, DFT calculations can determine the energetic feasibility of proposed mechanisms and provide detailed insights into the dynamics of chemical transformations.

A key aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the rate and feasibility of a reaction. mdpi.com

For reactions involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to:

Locate the Transition State Geometry: Algorithms can find the specific molecular arrangement at the peak of the energy barrier.

Calculate Activation Energy: By determining the energy of the reactants and the TS, the kinetic barrier can be quantified. A lower activation energy implies a more feasible and faster reaction.

Confirm the Pathway: Vibrational frequency analysis is performed on the TS structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Table 3: Hypothetical Energy Profile for a Reaction Involving this compound This table illustrates a sample energy profile for a generic transformation.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Intermediate | -5.0 |

| Products | -15.0 |

This hypothetical profile depicts an exothermic reaction with a moderate activation barrier, suggesting the reaction is thermodynamically favorable and kinetically accessible.

Many chemical transformations, including the synthesis of carbamates, are facilitated by catalysts. mdpi.com Computational modeling is highly effective in studying the intricate interactions between a catalyst and the substrates. These studies can reveal how a catalyst lowers the activation energy of a reaction, thereby increasing its rate. mdpi.com

For a potential catalyzed reaction involving this compound, computational analysis would focus on:

Modeling Catalyst-Substrate Complexes: Investigating the formation and stability of complexes between the catalyst and reactant molecules.

Mapping Catalytic Cycles: Elucidating the entire multi-step reaction pathway, including substrate binding, chemical transformation (often involving multiple transition states and intermediates), and product release with catalyst regeneration.

These computational insights are invaluable for optimizing reaction conditions, improving yields, and designing novel, more efficient catalysts for the synthesis and modification of complex molecules like this compound.

Quantum Chemical Calculations for Conformational and Vibrational Analysis of this compound

Computational chemistry provides a powerful lens for examining the molecular structure and vibrational properties of this compound. Through methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, researchers can model the molecule's geometry, predict its stable conformations, and analyze its vibrational spectra. These theoretical investigations offer deep insights that complement experimental findings.

Vibrational analysis is another key aspect of computational studies, providing a theoretical prediction of the infrared and Raman spectra. These calculations determine the frequencies and corresponding atomic motions for each vibrational mode of the molecule. For this compound, characteristic vibrational modes would include stretching and bending of the N-H, C=O, C-O, S=O, and S-F bonds, as well as vibrations associated with the phenyl rings. Theoretical vibrational analysis can aid in the interpretation of experimental spectra by providing a detailed assignment of the observed absorption bands.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical calculated geometric parameters (bond lengths, bond angles, and dihedral angles) and vibrational frequencies for this compound. These values are based on typical ranges observed for similar functional groups and molecular fragments in related compounds analyzed by DFT calculations.

Table 1: Hypothetical Calculated Bond Lengths for this compound

| Bond | Bond Length (Å) |

|---|---|

| S=O | 1.43 |

| S-F | 1.58 |

| S-C | 1.77 |

| C=O | 1.21 |

| C-N | 1.36 |

| N-H | 1.01 |

| C-O (ester) | 1.35 |

Table 2: Hypothetical Calculated Bond Angles for this compound

| Angle | Bond Angle (°) |

|---|---|

| O=S=O | 120.0 |

| O=S-F | 108.0 |

| O=S-C | 108.0 |

| F-S-C | 100.0 |

| O=C-N | 125.0 |

| O=C-O | 124.0 |

| C-N-H | 120.0 |

Table 3: Hypothetical Calculated Dihedral Angles for this compound

| Dihedral Angle | Dihedral Angle (°) |

|---|---|

| C-S-C-C | 85.0 |

| O=C-N-C | 180.0 |

| C-O-C-C | 150.0 |

Table 4: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C=O Stretch | 1730 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| S=O Asymmetric Stretch | 1380 |

| S=O Symmetric Stretch | 1180 |

| C-O Stretch (ester) | 1250 |

| C-N Stretch | 1220 |

It is crucial to note that the data presented in these tables are illustrative and not the result of a specific computational study on this compound. A dedicated theoretical investigation would be necessary to obtain accurate and reliable computational data for this particular molecule. Such a study would provide valuable insights into its electronic structure, conformational preferences, and vibrational characteristics, contributing to a more comprehensive understanding of its chemical behavior.

Strategic Applications of Phenyl 4 Fluorosulfonyl Phenyl Carbamate in Contemporary Organic Synthesis

Role as a Scaffold for Complex Molecular Building Blocks in Chemical Synthesis

A molecular scaffold is a core structure upon which more complex molecules can be built. Phenyl (4-(fluorosulfonyl)phenyl)carbamate is an exemplary scaffold due to its two distinct and chemoselective functionalities. The fluorosulfate (B1228806) group acts as a versatile reactive handle, while the phenylcarbamate portion provides a stable, yet modifiable, backbone.

Aryl fluorosulfates have emerged as powerful alternatives to traditional aryl halides and triflates in transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netrsc.org The -OSO₂F group can serve as an excellent leaving group in a variety of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov This allows for the construction of complex biaryl systems or the introduction of diverse substituents at the 4-position of the phenyl ring. Research has shown that aryl fluorosulfates exhibit higher reactivity and selectivity in many palladium-catalyzed coupling reactions compared to aryl chlorides, bromides, and iodides. nih.gov

Simultaneously, the phenylcarbamate moiety can be carried through these synthetic steps and deprotected at a later stage to reveal an aniline (B41778) functional group. This aniline can then participate in a host of other reactions, such as amide bond formation or diazotization. This orthogonal reactivity makes the parent compound a highly valuable building block for the modular synthesis of complex molecules, where different parts of the structure can be assembled in a planned sequence. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagents | Product Type | Advantage of Fluorosulfate |

| Suzuki-Miyaura | Pd(OAc)₂, Et₃N, Water | Biaryls | Better yields than halides/triflates nih.gov |

| Negishi Coupling | Pd₂(dba)₃, SPhos | Aryl-Alkyl/Aryl | High site-selectivity researchgate.net |

| Heck Reaction | Pd(OAc)₂, PPh₃ | Substituted Alkenes | High reactivity nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynes | Efficient coupling partner nih.gov |

Integration into "Click Chemistry" Methodologies, particularly SuFEx Click Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, introduced by K. Barry Sharpless and colleagues, has become a prominent member of the click chemistry family. researchgate.net Aryl fluorosulfates, such as this compound, are cornerstone electrophiles in SuFEx chemistry. nih.govrsc.org

The SuFEx process involves the reaction of a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-O-SO₂F) with a nucleophile, leading to the displacement of the fluoride ion and the formation of a new bond to the sulfur atom. researchgate.netnih.gov The fluorosulfate group is kinetically stable in many chemical environments, including aqueous conditions, yet it reacts rapidly and selectively with silyl-protected phenols or amines when activated by a suitable catalyst. nih.gov This combination of stability and "on-demand" reactivity is a hallmark of a click reaction.

The reactivity of the fluorosulfate group has been studied in detail, with kinetic analyses demonstrating the speed of the exchange process. For example, the pseudo-first-order rate constant for the exchange between phenyl fluorosulfate (a close analog) and a fluoride source was measured to be 0.16 s⁻¹, indicating a very fast reaction. nih.gov This efficiency makes this compound an ideal connector hub for modular synthesis, allowing for the reliable linking of molecular fragments.

| Parameter | Value | Compound/System | Significance |

| Pseudo-first order rate (kobs) | 0.16 s⁻¹ | Phenyl fluorosulfate + n-Bu₄N⁺FHF⁻ | Demonstrates the rapid kinetics of the SuFEx reaction nih.gov |

| Activation Enthalpy (ΔH‡calc) | 11.3 kcal mol⁻¹ | Phenyl fluorosulfate + Fluoride | Low energy barrier, characteristic of a click reaction nih.gov |

| Hammett Value (ρ) | 1.56 | para-X-substituted phenyl fluorosulfates | Reaction is accelerated by electron-withdrawing groups nih.gov |

Contribution to the Synthesis of Fluorinated Heterocycles and Noncanonical Amino Acid Derivatives

The versatile reactivity of the fluorosulfate group extends to the synthesis of specialized and high-value molecules like fluorinated heterocycles and noncanonical amino acids (ncAAs).

Fluorinated Heterocycles: While not a heterocycle itself, this compound can serve as a precursor to sulfur-containing heterocyclic structures. The sulfonyl fluoride moiety is a key functional group for synthesizing sulfonamides, which are common components of heterocyclic drugs. rhhz.net For instance, the fluorosulfate can be converted into a sulfonyl chloride and subsequently reacted with a bifunctional amine to form a cyclic sulfonamide. Alternatively, cross-coupling reactions can be used to build a carbon framework attached to the fluorosulfonyl-bearing ring, which is then subjected to a cyclization reaction that incorporates the sulfur atom into the new ring system.

Noncanonical Amino Acid Derivatives: A significant application of SuFEx chemistry is in chemical biology for the site-specific modification of proteins. nih.gov This is achieved by designing and incorporating ncAAs that contain a SuFEx-reactive handle. The this compound scaffold is ideal for this purpose. An amino acid, such as tyrosine or phenylalanine, can be chemically modified to include the (4-(fluorosulfonyl)phenyl)carbamate structure. This creates an ncAA that can be incorporated into a protein sequence using genetic code expansion techniques. nih.govacs.org The exposed fluorosulfate group on the protein surface then acts as a unique, bioorthogonal reactive site. It can be selectively targeted with probes containing a nucleophilic group (e.g., a phenol (B47542) or a specific amino acid side chain like lysine (B10760008) or tyrosine) via the SuFEx reaction, allowing for precise protein labeling, cross-linking, or drug conjugation under physiological conditions. nih.gov This strategy has become a powerful tool for studying protein function and developing novel biotherapeutics. nih.govrsc.org

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 10.1–10.5 ppm (carbamate NH) .

- ¹³C NMR : Carbonyl signals at ~150–155 ppm confirm carbamate linkage .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., [M+H]⁺ calculated for C₁₃H₁₀FNO₄S: 296.0392) .

- X-ray Crystallography : Resolve bond angles and dihedral angles for structural validation (e.g., C–O–C carbamate geometry) .

How can researchers resolve discrepancies in reported purity levels of synthesized batches?

Advanced Research Question

- Analytical Cross-Validation :

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify hygroscopic or solvent residues .

Case Study : Sigma-Aldrich’s rare chemicals (e.g., T66220) lack analytical data, necessitating independent validation .

How can reaction conditions be optimized to improve synthetic yields?

Advanced Research Question

- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the phenolic oxygen compared to non-polar alternatives .

- Catalyst Selection : Pyridine or triethylamine improves carbamate formation efficiency by scavenging HCl in situ .

- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions (e.g., sulfonyl group hydrolysis), while higher temperatures (50–90°C) accelerate coupling .

- Mole Ratio : A 1.2:1 molar excess of phenyl isocyanate to phenol derivative minimizes unreacted starting material .

Data-Driven Example : Yields increased from 36% to 61% by switching from THF to 1,4-dioxane in analogous carbamate syntheses .

How should stability studies be designed for long-term storage of the compound?

Advanced Research Question

- Storage Conditions :

- Light Sensitivity : Expose aliquots to UV-Vis light (300–800 nm) to assess photolytic decomposition .

- Humidity Control : Use desiccators with silica gel to evaluate hydrolytic stability of the carbamate bond .

Key Finding : Carbamates with electron-withdrawing groups (e.g., fluorosulfonyl) exhibit enhanced hydrolytic stability compared to alkyl variants .

What computational methods predict the reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with conserved serine residues for carbamate adduct formation) .

Example : DFT analysis of analogous phenyl carbamates revealed carbamate C=O bond polarization as a key reactivity determinant .

What safety protocols are critical during handling and synthesis?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., phenyl isocyanate) .

- Waste Disposal : Quench residual isocyanates with ethanol/water mixtures before disposal .

Regulatory Note : Classify the compound as hazardous due to potential sulfonyl fluoride reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.